
2-Methylbenzothiazole
Overview
Description
2-Methylbenzothiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It is a derivative of benzothiazole, characterized by a benzene ring fused to a thiazole ring with a methyl group attached to the second carbon of the thiazole ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of a base. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}\text{CH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, this compound is produced by adding acetic anhydride and 2-aminothiophenol halide into a glacial acetic acid reaction system. The mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added drop by drop to adjust the pH to 7.0 ± 0.5. The product is extracted using an organic solvent, distilled, and purified .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical formula of 2-MBT is , and it features a benzothiazole core with a methyl group at the second position. Various synthetic methods have been developed to produce 2-MBT, including:
- Cu-catalyzed C-S coupling : This method allows for efficient synthesis under mild conditions using conventional or microwave heating techniques .
- Radical mechanisms : Some approaches utilize radical mechanisms for the synthesis of derivatives, enhancing the yield and selectivity of the desired products .
Biological Activities
2-MBT exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:
- Antimicrobial Properties : Compounds derived from 2-MBT have shown significant antimicrobial activity against various pathogens. For instance, studies indicate that certain derivatives can inhibit the growth of drug-resistant Mycobacterium tuberculosis .
- Antitumor Activity : Research has demonstrated that modifications in the structure of 2-MBT can lead to compounds with enhanced antitumor properties. The presence of specific substituents has been linked to increased selectivity against tumor cells while minimizing toxicity to surrounding tissues .
- Photoswitchable Inhibitors : Some derivatives of 2-MBT have been developed as photoswitchable microtubule inhibitors, which enable precise control over cellular processes through light activation .
Applications in Agrochemicals
In the field of agrochemicals, 2-MBT is utilized as a building block for developing fungicides and herbicides. Its effectiveness in inhibiting fungal growth makes it an essential component in crop protection formulations. The compound's ability to enhance the durability of agricultural products contributes to its value in this sector .
Industrial Applications
- Rubber Additives : 2-MBT is employed as an additive in rubber manufacturing to improve durability and resistance to aging. Its incorporation into rubber formulations enhances performance characteristics such as tensile strength and elasticity.
- Dyes and Pigments : The compound serves as an intermediate in the synthesis of various dyes and pigments, leveraging its unique chemical properties to produce vibrant colors used in textiles and coatings.
Case Studies
Several case studies illustrate the diverse applications of 2-MBT:
Mechanism of Action
The mechanism of action of 2-Methylbenzothiazole and its derivatives involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters. By inhibiting these enzymes, this compound derivatives increase the levels of neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Benzothiazole: Lacks the methyl group at the second position.
2-Methylbenzimidazole: Contains a nitrogen atom instead of sulfur in the thiazole ring.
2-Methylbenzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.
Uniqueness: 2-Methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives are particularly potent as monoamine oxidase inhibitors, making it valuable in medicinal chemistry .
Biological Activity
2-Methylbenzothiazole (2-MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of 2-MBT and its derivatives, drawing on various research findings and case studies.
Chemical Structure and Synthesis
2-MBT is characterized by a benzothiazole ring, which comprises a benzene ring fused with a thiazole ring. The presence of the methyl group at the second position of the benzothiazole enhances its reactivity and biological activity. Various synthetic methods have been developed to produce 2-MBT and its derivatives, including:
- Traditional multistep reactions
- One-pot atom economy processes using green chemistry principles
These methods often involve the introduction of pharmacophore groups to enhance biological activity while minimizing toxic byproducts .
Biological Activity Overview
The biological activities of 2-MBT can be categorized into several key areas:
- Antimicrobial Activity : 2-MBT and its derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential as anti-TB and antimalarial agents .
- Antitumor Activity : Research has indicated that 2-MBT exhibits antiproliferative effects on human cancer cells. Derivatives of 2-MBT have been synthesized and evaluated for their ability to inhibit tumor cell growth, with some compounds showing enhanced potency compared to standard chemotherapeutics .
- Antioxidant Properties : The compound has also been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .
Antimicrobial Efficacy
A study reported the synthesis of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives that exhibited potent activity against M. tuberculosis. The most effective compounds showed minimum inhibitory concentrations (MIC) of 1.4 and 1.9 µM, while remaining non-toxic to Vero cells (IC50 > 128 µM) .
Antitumor Activity
In another study, a series of C-2-substituted benzothiazoles were synthesized, revealing significant antiproliferative activity against various cancer cell lines. The introduction of different substituents at the C-2 position was found to enhance biological activity significantly .
Data Table: Summary of Biological Activities
The mechanisms underlying the biological activities of 2-MBT are complex and involve:
- Inhibition of Enzymatic Pathways : Certain derivatives act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are attributed to the ability of 2-MBT to scavenge free radicals, thereby reducing oxidative stress.
Q & A
Q. What are the established synthetic protocols for preparing 2-methylbenzothiazole derivatives with varying substituents, and how do reaction conditions influence product yields?
Basic Research Question
Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, 2-methylbenzothiazol-5-ol reacts with brominated reagents (e.g., 4-bromobenzyl bromide) in acetone under reflux with K₂CO₃ as a base. Yields range from 9% (for nitro-substituted derivatives) to 82% (for chloro-substituted analogs), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric hindrance, while electron-donating groups (e.g., -CH₃) enhance reactivity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound derivatives in synthetic chemistry research?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Methyl groups appear at δ 2.7 ppm, while aromatic protons range from δ 6.8–8.1 ppm .
- APCI-HRMS : Validates molecular ions (e.g., [M+H]⁺ for 5e at m/z 299.0754, ±5 ppm accuracy) .
- Elemental analysis : Confirms C/H/N/S content (±0.4% deviation from theoretical values) .
- Melting point consistency : Deviations >2°C indicate impurities (e.g., 5a: 76–78°C) .
Q. What molecular interactions drive the potent MAO-B inhibition observed in this compound derivatives, and how do these compare to clinical inhibitors like safinamide?
Advanced Research Question
Derivatives such as 5e (IC₅₀ = 0.0054 µM) bind MAO-B via:
- Van der Waals interactions with Ile199, Tyr398, and Tyr435 in the FAD-binding site.
- π-Stacking between the benzothiazole core and Tyr398/Tyr435 residues.
The extended benzyloxy group occupies the entrance cavity, mimicking safinamide’s cavity-spanning mechanism. Computational docking shows alignment within 1.2 Å of safinamide’s orientation .
Q. What environmental monitoring strategies effectively detect this compound contamination in aquatic systems, and what are their sensitivity thresholds?
Advanced Research Question
SPE-HPLC-MS/MS methods achieve detection limits of 8–50 ng/L:
- Extraction : HLB cartridges (pH 3.0, 200 mL sample) with 6 mL 20% acetone in methanol elution.
- Chromatography : Hypersil GOLD column, methanol/acetonitrile/water gradient.
- Quantification : ESI+ MRM transitions (e.g., m/z 150 → 104 for this compound). Recovery rates: 80–120% in surface water .
Q. How do photophysical properties of this compound-based sensitizers correlate with their molecular architecture, particularly in light absorption applications?
Advanced Research Question
Hemicyanine derivatives (e.g., NS3 ) exhibit:
- Bathochromic shifts (λmax 514 nm) due to D-π-A push-pull systems.
- High molar extinction coefficients (ε = 100,000 M⁻¹cm⁻¹ in acetonitrile).
The N-methylpyridinium group enhances intramolecular charge transfer, enabling green light absorption (argon laser compatibility) for photopolymerization initiators .
Q. What optimized handling protocols minimize decomposition risks during this compound storage and experimental use?
Basic Research Question
- Storage : Under inert gas (N₂/Ar) at 4°C in amber glass to prevent oxidation .
- Handling : Local exhaust ventilation, avoid contact with strong oxidizers (e.g., HNO₃) .
- PPE : Nitrile gloves, goggles, and lab coats. Post-handling, wash with 10% NaHCO₃ to neutralize acidic byproducts .
Q. How do computational modeling approaches predict the binding affinities of this compound derivatives to enzymatic targets like MAO isoforms?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) identifies:
- Hydrophobic pockets : Benzothiazole cores align with Phe208 (MAO-A) or Ile199 (MAO-B).
- Binding energy correlations : Lower ΔG values (e.g., −9.2 kcal/mol for 5e vs. −8.5 kcal/mol for safinamide) match experimental IC₅₀ trends .
Q. What are the key challenges in scaling up the synthesis of this compound derivatives for preclinical studies?
Advanced Research Question
- Low-yield reactions : Nitro-substituted derivatives (e.g., 5d , 9% yield) require optimized stoichiometry (1:1.2 substrate:reagent ratio) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts.
- Thermal stability : Reflux >12 hours induces decomposition; monitor via TLC .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYSGDWQCSKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049208 | |
Record name | 2-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-75-2 | |
Record name | 2-Methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylbenzothiazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752 | |
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Record name | 2-Methylbenzothiazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3825 | |
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Record name | Benzothiazole, 2-methyl- | |
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Record name | 2-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzothiazole | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022 | |
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Record name | 2-METHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W | |
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Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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